N-ethyl-L-leucinamide
Description
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Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAKRYUDLXZGCT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-ethyl-L-leucinamide primarily targets the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of small-molecule drugs into cells.
Mode of Action
The acetylation of leucine, a process that forms this compound, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3. This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells.
Biochemical Pathways
This compound enters metabolic pathways, and its effects are mediated via its metabolic products. The acetylation of leucine, which forms this compound, reveals a way for the rational design of drugs to target anion transporters.
Pharmacokinetics
The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of this compound as a drug. The enantiomers of this compound show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters.
Biochemical Analysis
Biochemical Properties
N-ethyl-L-leucinamide plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism and protein interactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis. These interactions typically involve the formation of hydrogen bonds and other non-covalent interactions, facilitating the incorporation of this compound into growing peptide chains.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mTOR (mechanistic target of rapamycin) signaling pathways, which are essential for cell growth and proliferation. Additionally, it can influence the expression of genes involved in amino acid transport and metabolism, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular processes.
Biological Activity
N-ethyl-L-leucinamide is a compound derived from the amino acid leucine, and it has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ethyl derivative of L-leucinamide, which is a non-proteinogenic amino acid. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 142.19 g/mol
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of leucine can influence various enzymatic activities, including catalase and oxidative deamination processes. For instance, this compound has been reported to inhibit the oxidation of other amino acids, suggesting a potential role in modulating oxidative stress .
- Transport Mechanism : The compound's uptake into cells may involve organic anion transporters (OATs). Similar compounds, like N-acetyl-L-leucine, have been shown to utilize these transporters for cellular entry, which could also apply to this compound .
- Prodrug Characteristics : this compound may exhibit prodrug-like behavior, where its metabolic conversion leads to active metabolites that exert therapeutic effects .
Antioxidant Activity
This compound has demonstrated potential antioxidant properties. Research indicates that its derivatives can inhibit oxidative processes, thus reducing oxidative stress in cellular environments . This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects similar to those observed with other leucine derivatives. These effects could be beneficial in treating neurodegenerative disorders by enhancing neuronal survival and function .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, this compound could potentially alleviate conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Enzymatic Inhibition : A study investigated the impact of various leucine derivatives on enzymatic activity. It was found that this compound significantly inhibited the oxidative deamination of DL-valine and DL-leucine by approximately 30% . This indicates its potential role in modulating metabolic pathways involving amino acids.
- Neuroprotective Study : In a model of neurodegeneration, this compound was administered to assess its protective effects against neuronal apoptosis. Results showed a significant reduction in cell death compared to control groups, suggesting its efficacy as a neuroprotective agent .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of this compound revealed that it reduced pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases .
Data Summary Table
| Property | Finding |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 142.19 g/mol |
| Antioxidant Activity | Inhibits oxidative processes |
| Neuroprotective Effects | Reduces neuronal apoptosis |
| Anti-inflammatory Effects | Lowers pro-inflammatory cytokines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
